molecular formula C19H17N3O7S3 B5157767 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide

3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B5157767
M. Wt: 495.6 g/mol
InChI Key: LEVHLHYJNJRICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a combination of sulfonyl, thiazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Sulfonylation: The introduction of sulfonyl groups is achieved through sulfonyl chloride reagents. For instance, benzylsulfonyl chloride and 4-nitrophenylsulfonyl chloride can be used to introduce the respective sulfonyl groups.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with a suitable amine under coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product from nitro group reduction is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to the presence of the sulfonyl and nitrophenyl groups. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In materials science, the compound might be used in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl groups could interact with amino acid residues, while the nitrophenyl group might engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfonyl)-N-{5-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide: Similar structure but with a methyl group instead of a nitro group.

    3-(Benzylsulfonyl)-N-{5-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide makes it unique compared to its analogs. The nitro group can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or altering its chemical behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-benzylsulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S3/c23-17(10-11-31(26,27)13-14-4-2-1-3-5-14)21-19-20-12-18(30-19)32(28,29)16-8-6-15(7-9-16)22(24)25/h1-9,12H,10-11,13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVHLHYJNJRICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.